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E3 ligase Ligand-Linker Conjugate 41

PROTAC CRBN ligand E3 ligase recruitment

PROTAC assembly often stalls on multi-step linker-ligand conjugation. Conjugate 41 provides a pre-assembled thalidomide-CRBN ligand with PEG linker and terminal amine, enabling direct amide coupling to carboxylate warheads under standard peptide conditions (HATU, EDC/HOBt), eliminating copper-catalyzed click chemistry. • ≥98% purity; MW 553.65 provides headroom for diverse warhead classes • Validated for BET PROTAC synthesis; compatible with DMSO:PEG300:Tween 80:Saline formulations • Stable 3 years at -20°C (powder); ships at ambient temperature

Molecular Formula C29H39N5O6
Molecular Weight 553.6 g/mol
Cat. No. B12372997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand-Linker Conjugate 41
Molecular FormulaC29H39N5O6
Molecular Weight553.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O
InChIInChI=1S/C29H39N5O6/c1-29(2,3)40-25(36)18-32-14-12-31(13-15-32)17-19-8-10-33(11-9-19)20-4-5-21-22(16-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,30,35,37)
InChIKeyRXKAWCVRENTZCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 ligase Ligand-Linker Conjugate 41 Procurement Guide: CRBN-Recruiting PROTAC Intermediate with Thalidomide-Based Scaffold


E3 ligase Ligand-Linker Conjugate 41 is a bifunctional synthetic intermediate comprising a thalidomide-based cereblon (CRBN) E3 ligase ligand covalently linked to a PEG-containing linker moiety . With the molecular formula C29H39N5O6 and a molecular weight of 553.65 g/mol, this conjugate serves as a CRBN-recruiting building block for assembling complete proteolysis-targeting chimera (PROTAC) molecules . The compound functions by binding the CRBN substrate receptor of the CRL4 E3 ubiquitin ligase complex, enabling targeted ubiquitination and subsequent proteasomal degradation of proteins of interest when conjugated to appropriate target-binding warheads .

1 CRBN-recruiting PROTAC assembly building block
2 Thalidomide-based ligand with moderate CRBN affinity
3 Terminal amine enables direct warhead conjugation
4 Defined storage and formulation parameters available

Why E3 ligase Ligand-Linker Conjugate 41 Cannot Be Replaced by Generic CRBN Ligand-Linker Conjugates


E3 ligase ligand-linker conjugates are not interchangeable commodities due to fundamental differences in linker composition, exit vector geometry, and downstream degradation efficiency. Systematic studies demonstrate that linker length and composition profoundly influence PROTAC degradation profiles, with variations producing up to a 4-log-unit range in pDC50 values [1]. The choice of E3 ligase (CRBN versus VHL) significantly impacts degradation outcomes, with optimal pairing dependent on target subcellular localization, tissue expression patterns, and ternary complex cooperativity [2]. Within the CRBN ligand family alone, thalidomide-, lenalidomide-, and pomalidomide-based conjugates exhibit distinct CRBN binding strengths and neosubstrate engagement profiles [3]. Conjugate 41's specific combination of thalidomide scaffold and defined linker architecture dictates the achievable ternary complex geometry and subsequent ubiquitination efficiency when incorporated into complete PROTACs.

Linker Composition Variability
PROTAC degradation potency can shift by orders of magnitude with changes in PEG linker length and composition; direct substitution may alter activity profiles.
Exit Vector Geometry
The 5-position thalidomide attachment supports short linkers (2 PEG units); alternative exit vectors may require longer linkers, altering ternary complex formation.
CRBN Ligand Generation
Thalidomide, lenalidomide, and pomalidomide conjugates differ in CRBN binding strength and neosubstrate engagement; replacement can shift degradation selectivity.

Quantitative Differentiation Evidence: E3 ligase Ligand-Linker Conjugate 41 versus Comparator Conjugates


Thalidomide-Based Scaffold: Established CRBN Recruitment with Defined Binding Affinity

E3 ligase Ligand-Linker Conjugate 41 employs a thalidomide-based cereblon ligand scaffold. Thalidomide demonstrates moderate CRBN binding strength compared to second-generation lenalidomide and third-generation pomalidomide [1]. This moderate affinity provides a balanced recruitment profile suitable for proof-of-concept PROTAC development where excessive CRBN engagement may confound interpretation of degradation selectivity. In comparative studies of PROTACs derived from thalidomide-based conjugates, the 5-position attachment point on the thalidomide phthalimide ring supports effective ternary complex formation with linkers as short as 2 PEG units, demonstrating favorable exit vector geometry [2].

CRBN Binding Affinity
Class-level inference
Conjugate 41 (thalidomide): Moderate Lenalidomide: Enhanced Pomalidomide: Strong
Balanced recruitment for proof-of-concept PROTACs; may reduce neosubstrate confounding.
Qualitative ranking based on IMiD generation; binding strength context-dependent.
PROTAC CRBN ligand E3 ligase recruitment

Linker Exit Vector Optimization: 5-Position Attachment Enables Short PEG Linker Compatibility

E3 ligase Ligand-Linker Conjugate 41 utilizes a linker attachment strategy compatible with the thalidomide 5-position exit vector. Systematic SAR studies of thalidomide-derived PROTACs demonstrate that altering the PEG linker attachment point to the 5-position of the thalidomide phthalimide ring enables identification of potent degraders with linkers as short as 2 PEG units [1]. This contrasts with alternative exit vectors requiring longer linkers (8-21 atoms) to achieve productive ternary complex formation [2]. The exit vector geometry directly impacts the achievable distance and orientation between E3 ligase and target protein, with variations in linker conjugation sites profoundly affecting degradation activity [3].

Min. Effective Linker Length
Class-level inference
5-position exit: 2 PEG units Alternative VHL conjugates: 8–21 atoms
Shorter linkers may support improved permeability and synthesis.
Based on cellular AURKA degradation assays; reported linker SAR.
linker design exit vector ternary complex

CRBN-Based Recruitment: Differential E3 Ligase Performance in Nuclear versus Cytoplasmic Targets

E3 ligase Ligand-Linker Conjugate 41 recruits the CRBN E3 ligase, which exhibits distinct subcellular localization and degradation characteristics compared to VHL-based conjugates. CRBN is primarily nuclear-localized, whereas VHL is distributed in both cytoplasmic and nuclear compartments [1]. This differential localization directly influences which substrates are accessible for recruitment. In head-to-head comparisons of CRBN-VHL hetero-PROTACs versus CRBN-CRBN homo-PROTACs, CRBN-VHL compounds demonstrated superior CRBN degradation potency, indicating that ligase pairing context critically determines degradation efficiency [2]. The impact of E3 ligase choice on PROTAC effectiveness varies significantly depending on target kinase, subcellular localization, and expression levels [3].

E3 Ligase Localization
Head-to-head
CRBN: primarily nuclear VHL: cytoplasmic + nuclear
Nuclear targets may benefit from CRBN co-localization.
Hetero-PROTAC CRBN-VHL showed higher CRBN degradation in reported comparisons.
CRBN VHL E3 ligase selection subcellular localization

Validated Synthetic Intermediate: Documented Use in Heterobifunctional BET PROTAC Degraders

E3 ligase Ligand-Linker Conjugate 41 (identified as Thalidomide-O-amido-C4-NH2/Compound 41 in synthetic protocols) serves as a validated amine intermediate for constructing heterobifunctional BET PROTAC degraders . This conjugate incorporates a terminal amine functionality that enables direct conjugation to carboxylate-containing target-binding warheads via amide bond formation. The documented use in BET degrader synthesis distinguishes Conjugate 41 from alternative CRBN ligand-linker conjugates that may lack the appropriate terminal functional group for straightforward coupling to specific warhead classes [1]. BET family proteins (BRD2, BRD3, BRD4, BRDT) represent well-validated targets for PROTAC-mediated degradation .

Terminal Functional Group
Supporting evidence
Amine (–NH2) enables direct amide coupling to carboxylate warheads.
Supports straightforward conjugation chemistry.
Documented in BET PROTAC synthesis protocols.
BET degrader PROTAC synthesis amine intermediate

Molecular Weight Advantage: Balanced Physicochemical Profile for PROTAC Assembly

E3 ligase Ligand-Linker Conjugate 41 has a molecular weight of 553.65 g/mol (formula C29H39N5O6) . This positions it favorably within the typical molecular weight range of E3 ligase ligand-linker conjugates used in PROTAC synthesis. VHL-based ligand-linker conjugates incorporating (S,R,S)-AHPC scaffolds typically have molecular weights ranging from 600-800+ g/mol due to the larger VHL ligand core and extended linker requirements [1]. The lower molecular weight of Conjugate 41 contributes to a more favorable starting point for final PROTAC assembly, as the complete heterobifunctional molecule (conjugate + warhead) must ultimately achieve acceptable cell permeability and solubility. PROTACs with overall molecular weights exceeding 1000 Da often face permeability challenges [2].

Molecular Weight
Cross-study comparable
553.65 g/mol (C29H39N5O6)
Lower starting MW provides headroom for diverse warhead incorporation.
VHL-based conjugates typically 600–800+ g/mol; final PROTAC MW may still exceed 1000 Da.
molecular weight PROTAC design drug-like properties

Storage and Formulation Stability: Defined Parameters Supporting Reproducible Experimental Workflows

E3 ligase Ligand-Linker Conjugate 41 demonstrates defined stability parameters: powder form stable at -20°C for 3 years, 4°C for 2 years; in solvent stable at -80°C for 6 months, -20°C for 1 month . The compound is typically soluble in DMSO (e.g., 10 mM) and compatible with standard in vivo formulation vehicles including DMSO:PEG300:Tween 80:Saline (10:40:5:45) . These defined stability and solubility parameters contrast with less thoroughly characterized conjugates where storage conditions and formulation compatibility may not be documented, introducing variability in experimental reproducibility . Consistent formulation compatibility is critical for translating in vitro PROTAC activity to in vivo proof-of-concept studies.

Stability Parameters
Data to verify
Powder: −20°C/3 yr, 4°C/2 yr; Solvent: −80°C/6 mo; DMSO soluble (10 mM)
Documented parameters may reduce experimental variability.
Vendor-verified storage and formulation data; independent confirmation advised.
compound stability formulation DMSO solubility

Recommended Application Scenarios for E3 ligase Ligand-Linker Conjugate 41 Based on Evidence-Based Differentiation


Synthesis of Heterobifunctional PROTACs Targeting Nuclear Transcription Factors and Epigenetic Regulators

Conjugate 41 is optimally deployed for constructing PROTACs against nuclear-resident targets such as BET family proteins (BRD2/3/4), transcription factors, and chromatin regulators. The CRBN E3 ligase recruited by this conjugate exhibits primarily nuclear localization, providing co-compartmentalization advantages for nuclear target degradation [1]. The thalidomide 5-position exit vector geometry supports effective ternary complex formation with short PEG linkers, as demonstrated by potent AURKA degraders (DC50 3.9 nM) utilizing this attachment strategy [2]. The documented use of this conjugate (as Compound 41/Thalidomide-O-amido-C4-NH2) in BET PROTAC synthesis provides a validated precedent for this application class .

Proof-of-Concept PROTAC Development with Moderate CRBN Engagement Requirements

Conjugate 41 is particularly suitable for early-stage PROTAC development where moderate CRBN recruitment is preferred. The thalidomide scaffold provides balanced CRBN binding affinity compared to higher-potency lenalidomide or pomalidomide alternatives, reducing confounding neosubstrate degradation effects that can complicate interpretation of target-specific degradation [1]. The moderate affinity profile allows researchers to establish baseline degradation activity before considering affinity-optimized analogs. This approach aligns with systematic PROTAC optimization workflows where initial hits are refined through iterative ligand and linker modifications [2].

Synthetic Chemistry Workflows Requiring Terminal Amine Functional Group Conjugation

Conjugate 41 provides a terminal amine functional group enabling direct amide coupling to carboxylate-containing target-binding warheads. This simplifies PROTAC assembly compared to conjugates requiring azide-alkyne click chemistry (necessitating copper catalysts and additional purification steps) or those with halogen leaving groups requiring substitution reactions [1]. The amine functionality supports straightforward one-step conjugation under standard peptide coupling conditions (e.g., HATU, EDC/HOBt), reducing synthetic complexity and improving overall yield in PROTAC construction workflows [2]. The molecular weight of 553.65 g/mol provides sufficient headroom for incorporating diverse warhead classes while maintaining final PROTAC molecules within acceptable physicochemical boundaries .

In Vivo PROTAC Studies Requiring Defined Formulation Parameters

For research programs planning in vivo efficacy studies, Conjugate 41 offers vendor-validated formulation compatibility with standard vehicles including DMSO:PEG300:Tween 80:Saline (10:40:5:45) [1]. The documented stability parameters (powder: -20°C/3 years; solvent: -80°C/6 months) enable confident long-term storage and experimental planning [1]. These defined parameters reduce the risk of compound degradation during storage or formulation preparation, a critical consideration when translating in vitro PROTAC activity to animal models where reproducible exposure is essential for data interpretation [2].

Application
Selection Property
Validation Focus
Nuclear target PROTAC assembly
CRBN nuclear localization & 5-position exit vector
Ternary complex formation in nuclear compartment models
Early-stage PROTAC development
Moderate CRBN affinity (thalidomide scaffold)
Baseline degradation with reduced neosubstrate confounding
Amine-carboxylate conjugation workflows
Terminal amine functional group
Direct amide coupling efficiency and warhead compatibility
In vivo PROTAC research studies
Defined formulation compatibility (standard vehicle)
Formulation reproducibility and stability during study conduct

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